molecular formula C15H22ClN3OS B2926324 N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1216976-77-0

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2926324
CAS No.: 1216976-77-0
M. Wt: 327.87
InChI Key: JZYQXVPLFQAXBE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a benzothiazole-based small molecule characterized by a dimethylaminoethyl side chain and a 6-ethyl-substituted benzothiazole core. Its structure combines a benzothiazole moiety—a heterocyclic scaffold known for diverse bioactivities—with a tertiary amine side chain, which enhances solubility and modulates receptor binding .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS.ClH/c1-5-12-6-7-13-14(10-12)20-15(16-13)18(11(2)19)9-8-17(3)4;/h6-7,10H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYQXVPLFQAXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound with a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26ClN3OS2C_{21}H_{26}ClN_{3}OS_{2}, with a molecular weight of approximately 436.0 g/mol. The compound features a dimethylaminoethyl group and an ethyl-substituted benzo[d]thiazole, which contribute to its biological properties.

PropertyValue
Molecular FormulaC21H26ClN3OS2
Molecular Weight436.0 g/mol
CAS Number1217174-32-7
Melting PointNot available

The biological activity of this compound is largely attributed to the benzo[d]thiazole moiety, which has been associated with various pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing benzo[d]thiazole structures often exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Effects : Research indicates that derivatives of benzo[d]thiazole can induce apoptosis in cancer cells and inhibit tumor growth by interacting with cellular signaling pathways.
  • Neuroprotective Properties : The compound may also have neuroprotective effects, potentially mitigating oxidative stress and neuroinflammation.

Antimicrobial Activity

A study examining the antimicrobial properties of similar compounds revealed that derivatives containing the benzo[d]thiazole ring demonstrated effective inhibition of bacterial growth. This suggests that this compound may possess similar capabilities.

Anticancer Studies

Research has shown that compounds with structural similarities to this hydrochloride exhibit cytotoxicity against various cancer cell lines. For instance, derivatives have been found to inhibit the proliferation of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

Neuroprotective Effects

In vivo experiments have demonstrated that compounds related to this compound can ameliorate ethanol-induced neurodegeneration. These studies indicated improvements in memory function and reductions in oxidative stress markers after treatment with these compounds.

Case Studies

  • Neuroprotection Against Ethanol-Induced Damage : A study investigated the effects of similar compounds on ethanol-induced neurodegeneration in animal models. The results showed significant improvements in cognitive function and reductions in inflammatory markers following treatment, indicating potential therapeutic applications for neurodegenerative diseases.
  • Anticancer Activity in Cell Lines : In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that compounds with similar structures effectively reduced cell viability and induced apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several benzothiazole derivatives and acetamide-linked molecules. Below is a detailed comparison based on substituents, physicochemical properties, and reported bioactivities:

Structural Analogues and Substituent Variations

Compound Name Substituents on Benzothiazole Side Chain Molecular Weight Key Modifications
Target Compound 6-ethyl N-(2-(dimethylamino)ethyl) 366.9 (calculated) Ethyl group enhances lipophilicity; dimethylaminoethyl improves solubility
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride () 6-chloro N-(3-(dimethylamino)propyl) + dioxoisoindolinyl 493.4 Chlorine increases electron-withdrawing effects; dioxoisoindolinyl may influence π-π stacking
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride () 6-ethoxy Ethylsulfonylbenzamide 498.1 Ethoxy group alters metabolic stability; sulfonyl group enhances polarity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride () 5,6-dimethyl Phenylthio 436.0 Methyl groups reduce ring reactivity; phenylthio introduces steric bulk
N-(6-Arylbenzo[d]thiazol-2-yl)acetamide derivatives () 4-methoxyphenyl Simple acetamide 297.25 Methoxy group enhances membrane permeability; lack of tertiary amine reduces basicity

Physicochemical Properties

Property Target Compound Compound Compound (3d)
Melting Point Not reported Not reported 218–220°C
Solubility High (tertiary amine hydrochloride) Moderate (chloro substituent) Low (methoxyphenyl group)
logP (predicted) ~2.5 (ethyl + dimethylaminoethyl) ~3.1 (chloro + dioxoisoindolinyl) ~2.8 (methoxyphenyl)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution or coupling reactions. However, introducing the ethyl group may require optimized alkylation conditions to avoid byproducts .
  • Structure-Activity Relationship (SAR): Benzothiazole Substitution: 6-Ethyl groups balance lipophilicity and steric effects, whereas nitro or chloro substituents () enhance target binding but increase toxicity risks. Side Chain Flexibility: The dimethylaminoethyl chain improves solubility but may reduce receptor selectivity compared to rigid aromatic side chains (e.g., ’s triazole derivatives) .

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